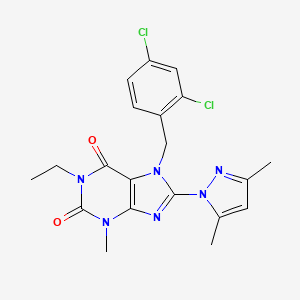

7-(2,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound of interest belongs to a class of substances known for their diverse chemical and physical properties, often explored for potential applications in various fields of chemistry and materials science. Such compounds, characterized by their purine backbone modified with various substituents, have been the subject of extensive research due to their intriguing molecular architectures and potential biological activities.

Synthesis Analysis

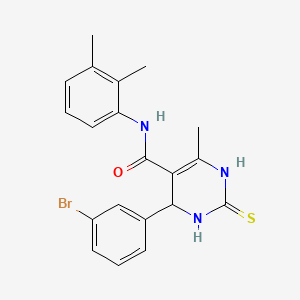

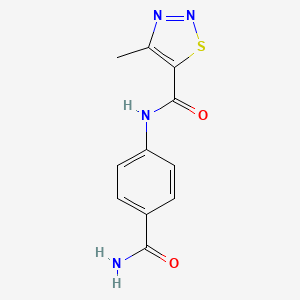

While the exact synthesis of "7-(2,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione" is not detailed in the literature, related compounds such as purine derivatives have been synthesized through various chemical routes. For instance, the synthesis of purineselenyl and thiadiazolyl derivatives of benzyl-1,3-dimethyl-1H-purine-2,6-dione showcases methodologies that may be relevant. These processes often involve stepwise reactions under controlled conditions, employing specific reagents to introduce the desired functional groups onto the purine scaffold (Gobouri, 2020).

Molecular Structure Analysis

The molecular structure of purine derivatives, including the spatial arrangement and bonding patterns, is typically elucidated using spectroscopic methods such as NMR and MS, alongside X-ray crystallography for precise structural determination. For example, the structural elucidation of benzyl-substituted tetrahydro-1H-pyrazolo derivatives reveals complex molecular geometries and intermolecular interactions that define their chemical reactivity and physical properties (Cruz et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of purine derivatives encompasses a wide range of reactions, including substitutions, additions, and rearrangements, influenced by the electronic and steric properties of the substituents. The synthesis and reactivity studies of compounds such as 6-purineselenyl and thiadiazolyl derivatives offer insights into the chemical behavior of similar purine-based compounds (Gobouri, 2020).

Physical Properties Analysis

The physical properties of purine derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular geometry and intermolecular forces. The detailed structural analysis through X-ray crystallography and spectroscopic methods provides valuable information on how these properties are affected by molecular modifications (Cruz et al., 2008).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are crucial for understanding the behavior of purine derivatives in chemical syntheses and potential applications. Studies on similar compounds, focusing on their synthesis and reactivity, shed light on the factors that govern these properties and how they can be modulated through molecular design (Gobouri, 2020).

Eigenschaften

IUPAC Name |

7-[(2,4-dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1-ethyl-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2N6O2/c1-5-26-18(29)16-17(25(4)20(26)30)23-19(28-12(3)8-11(2)24-28)27(16)10-13-6-7-14(21)9-15(13)22/h6-9H,5,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXFKKDMKXFJHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C(N2CC3=C(C=C(C=C3)Cl)Cl)N4C(=CC(=N4)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16855585 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-3-(nitromethyl)-2-(2-oxo-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}ethyl)cyclopentan-1-one](/img/structure/B2488465.png)

![1-[(Chloromethoxy)methyl]-4-methoxybenzene](/img/structure/B2488471.png)

![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/no-structure.png)

![N-[3-Methyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2488473.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488478.png)

![3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2488480.png)

![(4-(methylsulfonyl)piperazin-1-yl)(1-phenyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2488483.png)

![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2488484.png)

![(2Z)-6-chloro-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2488485.png)